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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zandatrigine (NBI-921352/XEN901) against

other emerging selective inhibitors of the voltage-gated sodium channel NaV1.6. The

development of isoform-specific sodium channel blockers represents a significant evolution

from non-selective agents, aiming for a wider therapeutic window and precision-medicine

approaches for neurological disorders, particularly epilepsy.

Introduction: The Rationale for NaV1.6 Selectivity
Voltage-gated sodium channels (NaVs) are fundamental for the initiation and propagation of

action potentials in excitable cells. Within the central nervous system, four isoforms are

predominantly expressed: NaV1.1, NaV1.2, NaV1.3, and NaV1.6. These isoforms are not

distributed uniformly. NaV1.2 and NaV1.6 are densely concentrated in the axon initial segment

(AIS) of excitatory pyramidal neurons, playing a crucial role in initiating the action potential.[1]

Conversely, NaV1.1 is primarily expressed in inhibitory GABAergic interneurons.[2][3]

Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, lead to conditions like

SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), characterized by neuronal

hyperexcitability.[4][5] Traditional, non-selective sodium channel blockers (e.g., phenytoin,

carbamazepine) inhibit multiple NaV isoforms, including NaV1.1. This can paradoxically reduce

the activity of inhibitory interneurons, counteracting the therapeutic effect and narrowing the

therapeutic index.[2][6] The rationale for developing selective NaV1.6 inhibitors is to specifically

target hyperexcitability in excitatory neurons while sparing the function of inhibitory circuits and
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avoiding off-target effects in the heart (mediated by NaV1.5) and skeletal muscle (NaV1.4).[2]

[3][6]

Compound Profiles
Zandatrigine (NBI-921352, formerly XEN901)
Zandatrigine is a potent, highly selective, and orally active inhibitor of the NaV1.6 channel.[7]

[8] It demonstrates state-dependent inhibition, preferentially binding to and stabilizing the

inactivated state of the channel.[4][5][6] This mechanism makes it more effective at

suppressing the rapid firing characteristic of seizures while having less impact on normal

neuronal activity. Its binding site is believed to be on the VSD4 (voltage-sensing domain IV)

structure.[7] Preclinical studies have shown that Zandatrigine robustly inhibits action potential

firing in excitatory pyramidal neurons while sparing fast-spiking inhibitory interneurons.[4][5] It is

currently in Phase II clinical trials for SCN8A-DEE and adult focal-onset seizures.[8][9][10]

PRAX-562 (Relutrigine)
PRAX-562 is a first-in-class small molecule that acts as a preferential inhibitor of the persistent

sodium current (INaP), a small, non-inactivating current that contributes to setting the resting

membrane potential and promoting repetitive firing.[11][12] While not strictly isoform-selective

in the same manner as Zandatrigine, its mechanism provides functional selectivity for disease-

state hyperexcitability, as persistent currents are often enhanced by pathogenic mutations.[13]

Preclinical data show it has potent anticonvulsant activity with an improved protective index

compared to standard-of-care sodium channel blockers. PRAX-562 is in clinical development

for SCN2A-DEE and SCN8A-DEE.[11]

Other Preclinical NaV1.6 Inhibitors
Research has yielded other compounds that help explore the pharmacology of NaV1.6

inhibition. These include molecules like XPC-7224, which is highly selective for NaV1.6, and

XPC-5462, which is a dual inhibitor of NaV1.6 and NaV1.2.[3][14][15] These tool compounds

are valuable for dissecting the relative contributions of different NaV isoforms to neuronal

function and seizure pathology, confirming that selective NaV1.6 inhibition is a primary driver of

efficacy in certain seizure models.[14]
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The following tables summarize the available quantitative data for Zandatrigine and its

comparators.

Table 1: In Vitro Selectivity Profile of NaV Inhibitors
(IC50 in µM)
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Compo
und

hNaV1.6 hNaV1.1 hNaV1.2 hNaV1.5 hNaV1.7

Selectiv
ity Ratio
(NaV1.1/
NaV1.6)

Referen
ce(s)

Zandatrig

ine (NBI-

921352)

0.051 39 6.9 >30 14.1 ~756x [4][6][7]

PRAX-

562

0.141

(Persiste

nt INa)

N/A N/A N/A N/A N/A [12]

XPC-

7224
0.078 >10 3.6 >10 >10 >128x [14][15]

XPC-

5462

(Dual)

0.010 1.4 0.011 >10 0.73 ~128x [14][15]

Phenytoi

n
10.4 11.2 8.8 24.5 10.9 ~1x [14]

Carbama

zepine
19.3 25.4 24.2 47.9 24.3 ~1.3x [14]

N/A:

Data not

available

in the

reviewed

sources.

PRAX-

562 data

reflects

inhibition

of

persisten

t current,

which is

a
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different

mechanis

m than

peak

current

inhibition

measure

d for

others.

Table 2: Preclinical Efficacy in Seizure Models
Compound Animal Model

Efficacy
Endpoint

Key Finding Reference(s)

Zandatrigine

(NBI-921352)

Scn8aN1768D/+

Mouse (MES)

Reduced GTC

Seizures

ED50 of 15

mg/kg (oral);

effective at lower

brain

concentrations

than standard

ASMs.

[4][5][7]

PRAX-562 Mouse (MES)
Protection from

Seizures

Potent

anticonvulsant

activity with a

significantly

improved

protective index

vs.

carbamazepine.

[12]

XEN901

(Zandatrigine)

SCN8A Gain-of-

Function Mouse
Seizure Efficacy

Achieved same

degree of

efficacy as

phenytoin at

1000-fold lower

brain exposures.

[16]
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Table 3: Human Pharmacokinetic and Safety Profile
(Phase 1)

Compound Dosing
Key PK
Parameters

Tolerability Reference(s)

Zandatrigine

(XEN901)

Single (up to 80

mg) & Multiple

(up to 45 mg

BID)

T1/2: 7.9-8.9

hours; Steady

state in 2-3 days;

Near dose-

proportional

exposure.

Well-tolerated.

Mild/moderate

AEs included

nausea,

dizziness,

muscle twitching.

No serious AEs.

[17]

PRAX-562
N/A (Phase 1

completed)
N/A

Generally well-

tolerated in three

Phase 1 studies.

N/A: Specific

quantitative data

not available in

the reviewed

sources.

Mandatory Visualization
// Pathways NaV1_6 -> NaV1_6_open [label="Depolarization", color="#202124",

fontcolor="#202124"]; NaV1_6_open -> AP [label="Na+ Influx", color="#202124",

fontcolor="#202124"]; GoF -> NaV1_6_open [style=dashed, label="Promotes",

color="#EA4335", fontcolor="#EA4335"]; AP -> Hyper [label="Excessive Firing",

color="#EA4335", fontcolor="#EA4335"];

// Inhibition Zandatrigine -> NaV1_6_open [label="Binds & Stabilizes\nInactivated State",

color="#34A853", fontcolor="#34A853", arrowhead=T]; NaV1_6_open -> AP [style=invis]; // To

position the inhibition effect edge [style=invis, arrowhead=none]; Zandatrigine -> Hyper

[label="Blocks Na+ Influx,\nReduces Seizures", style=dashed, color="#34A853",

fontcolor="#34A853", arrowhead=T, len=1.5];
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} enddot Caption: Mechanism of NaV1.6-mediated hyperexcitability and Zandatrigine action.
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3. Brain Slice Electrophysiology
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4. Pharmacokinetics
(Brain/Plasma Ratio)

5. Seizure Models
(e.g., MES, Scn8a GoF mice)

6. Determine Efficacy (ED50)
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7. Phase I
(Safety, PK in Humans)
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(Proof-of-Concept in Patients)
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Experimental Protocols
Automated Patch-Clamp Electrophysiology for IC50
Determination
This protocol is used to assess the potency and selectivity of inhibitors on various NaV channel

isoforms.

Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express the

human NaV channel isoform of interest (e.g., hNaV1.1, hNaV1.2, hNaV1.6). Cells are

cultured under standard conditions.

Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated

patch-clamp system. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1

MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in

mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3.

Voltage Protocol (State-Dependence): To assess inhibition of the inactivated state, cells are

held at a depolarized potential (e.g., -70 mV, near the V1/2 of inactivation) for several

seconds. Test pulses to 0 mV are applied to elicit sodium currents.

Data Analysis: The peak sodium current is measured before and after the application of

varying concentrations of the test compound (e.g., Zandatrigine). The concentration-

response data are fitted to a Hill equation to determine the IC50 value, representing the

concentration at which the compound inhibits 50% of the channel current. Selectivity is

calculated by comparing the IC50 for NaV1.6 to the IC50 for other isoforms.[4][6]

In Vivo Maximal Electroshock (MES) Seizure Model
This protocol assesses the anticonvulsant activity of a compound in rodents.

Animals: Adult male mice or rats are used.

Compound Administration: The test compound (e.g., Zandatrigine) or vehicle is

administered orally (p.o.) or intraperitoneally (i.p.) at various doses. Testing is performed at

the predicted time of maximum drug effect, determined from prior pharmacokinetic studies

(e.g., 2 hours post-dose).[7]
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Seizure Induction: A maximal seizure is induced via corneal electrodes that deliver a short

electrical stimulus (e.g., 50-60 Hz for 0.2 seconds).

Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb

extension, which is characteristic of a generalized tonic-clonic seizure (GTC) in this model.

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at

each dose is recorded. This data is used to calculate the median effective dose (ED50), the

dose that protects 50% of the animals from seizures. A protective index (PI) can be

calculated by comparing the ED50 to a dose that causes motor impairment (e.g., on a

rotarod test).[12]

Conclusion
Zandatrigine and PRAX-562 represent two distinct, sophisticated strategies for targeting NaV-

mediated hyperexcitability. Zandatrigine is an exemplar of an isoform-selective inhibitor,

designed to potently block NaV1.6 channels that are critical for firing in excitatory neurons

while sparing NaV1.1 in inhibitory neurons.[2][4][5] This high selectivity is predicted to lead to a

superior therapeutic index compared to non-selective drugs.[3] In contrast, PRAX-562 achieves

a different form of selectivity by preferentially targeting the persistent sodium current, a

pathological feature often enhanced in epilepsy, thereby focusing its action on channels in a

"disease state".[11][12]

The preclinical data for both compounds are promising, demonstrating potent anticonvulsant

effects in relevant animal models at concentrations or doses that are better tolerated than older

medications.[5][12] The choice between an isoform-selective versus a persistent-current-

selective inhibitor may ultimately depend on the specific genetic and pathological

underpinnings of a patient's epilepsy. The ongoing clinical trials for these compounds will be

crucial in determining how these distinct pharmacological profiles translate into tangible clinical

benefits for patients with SCN8A-DEE, focal seizures, and other epileptic encephalopathies.
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[https://www.benchchem.com/product/b11934395#zandatrigine-versus-other-nav1-6-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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